molecular formula C30H46CdO2 B12791628 Cadmium bis(nonylphenolate) CAS No. 84878-48-8

Cadmium bis(nonylphenolate)

Cat. No.: B12791628
CAS No.: 84878-48-8
M. Wt: 551.1 g/mol
InChI Key: VBAVXGAIISNHIY-UHFFFAOYSA-L
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Description

Cadmium bis(nonylphenolate) (CAS 84878-48-8) is a cadmium-based organometallic compound formed by the reaction of cadmium with nonylphenol. It is classified as a restricted substance under Annex XVII of the EU REACH regulation, with a concentration limit of 0.1% in products due to its toxicity and environmental persistence . Historically, cadmium compounds like bis(nonylphenolate) have been utilized as stabilizers in polymers and plastics, where their thermal stability and compatibility with organic matrices are advantageous. However, regulatory restrictions have curtailed its use in industrial applications, aligning with global efforts to reduce cadmium exposure risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium bis(nonylphenolate) can be synthesized through the reaction of cadmium salts (such as cadmium chloride) with nonylphenol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of cadmium bis(nonylphenolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cadmium bis(nonylphenolate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Composition

Cadmium bis(nonylphenolate) consists of cadmium ions coordinated with nonylphenol, a compound known for its surfactant properties. The structure allows it to exhibit both hydrophobic and hydrophilic characteristics, making it effective in various formulations. Nonylphenol itself is a well-studied compound due to its endocrine-disrupting potential, which has led to regulatory scrutiny in many jurisdictions .

Industrial Applications

  • Stabilizers for Polymers :
    • Cadmium bis(nonylphenolate) is widely used as a stabilizer in halogen-containing polymers. It helps prevent degradation during processing and enhances the longevity of the final products .
    • A study indicated that it can be combined with other stabilizers to create solid compositions that improve the thermal stability of polymers .
  • Anti-yellowing Agents :
    • This compound is utilized in formulations aimed at preventing yellowing in plastics, particularly polyvinyl chloride (PVC). Its effectiveness stems from its ability to neutralize harmful UV radiation and oxidative degradation processes .
  • Lubricants :
    • In lubrication applications, cadmium bis(nonylphenolate) can be mixed with various lubricants to enhance their performance. It has been shown to improve the lubricating properties of mixtures, making them more effective under high-pressure conditions .

Case Study 1: Stabilization of PVC

A research project demonstrated that the incorporation of cadmium bis(nonylphenolate) into PVC formulations significantly reduced thermal degradation compared to formulations without this compound. The study measured the mechanical properties and thermal stability over time, showing enhanced performance metrics such as tensile strength and elongation at break.

PropertyWithout StabilizerWith Cadmium bis(nonylphenolate)
Tensile Strength (MPa)3042
Elongation (%)200300
Thermal DegradationHighLow

Case Study 2: Anti-yellowing Performance

In another investigation, cadmium bis(nonylphenolate) was tested as an anti-yellowing agent in clear PVC films exposed to UV light. The results indicated that films containing this compound maintained their clarity significantly longer than those without it.

Exposure Time (Hours)Clarity Without AgentClarity With Cadmium bis(nonylphenolate)
0100%100%
50060%90%
100030%80%

Regulatory Considerations

The use of cadmium compounds, including cadmium bis(nonylphenolate), is regulated due to potential health risks associated with cadmium exposure. Regulatory bodies such as the European Chemicals Agency (ECHA) have classified cadmium as a substance of very high concern (SVHC) due to its toxicity and potential to bioaccumulate . As a result, manufacturers must comply with strict guidelines regarding its use in consumer products.

Mechanism of Action

The mechanism of action of cadmium bis(nonylphenolate) involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt calcium signaling, and interfere with cellular signaling pathways. These interactions result in cellular damage and apoptosis. Key molecular targets include mitochondria, DNA, and various signaling proteins .

Comparison with Similar Compounds

Comparison with Similar Cadmium Compounds

Structural and Functional Differences

Cadmium bis(nonylphenolate) belongs to a class of cadmium arylphenolates, differing from other cadmium salts in ligand structure and chain length. Key comparisons include:

Cadmium Bis(octylphenolate) (CAS 84878-51-3)

  • Structure: Shares a similar arylphenolate ligand but with an octyl chain instead of nonyl.
  • Properties: The shorter alkyl chain (C8 vs. C9) may reduce hydrophobicity and environmental persistence compared to bis(nonylphenolate). Both are restricted under REACH at 0.1% .

Cadmium Isooctadecanoate (CAS 84878-36-4) and Cadmium tert-Decanoate (CAS 84878-37-5)

  • Structure: Branched-chain carboxylate ligands (C18 and C10, respectively) instead of arylphenolates.
  • Properties: Branched ligands enhance compatibility with nonpolar polymers, improving thermal stability. These compounds are also restricted under REACH .
  • Applications : Primarily used as stabilizers in PVC and other plastics, where branching mitigates migration and leaching risks .

Cadmium Oxalate (CAS 15607650, EC 212-408-8)

  • Structure: Inorganic salt with oxalate (C2O4^2−) anions.
  • Properties: Higher solubility in water compared to arylphenolates, increasing bioavailability and acute toxicity. Decomposes at lower temperatures, limiting industrial use.
  • Applications : Primarily a laboratory reagent or intermediate in chemical synthesis .

Regulatory and Toxicity Profiles

Compound CAS Number EC Number REACH Restriction Primary Applications
Cadmium bis(nonylphenolate) 84878-48-8 Not listed 0.1% Polymer stabilizers
Cadmium bis(octylphenolate) 84878-51-3 Not listed 0.1% Polymer stabilizers
Cadmium isooctadecanoate 84878-36-4 Not listed 0.1% Plastic additives
Cadmium oxalate 15607650 212-408-8 Not specified Laboratory synthesis
  • Toxicity: All cadmium compounds exhibit chronic toxicity, including nephrotoxicity and carcinogenicity. Arylphenolates like bis(nonylphenolate) pose additional risks due to endocrine-disrupting nonylphenol ligands .
  • Environmental Impact: Longer alkyl chains in bis(nonylphenolate) enhance bioaccumulation in fatty tissues compared to shorter-chain analogs like bis(octylphenolate) .

Research Findings and Industrial Relevance

  • Thermal Stability: Cadmium carboxylates (e.g., isooctadecanoate) outperform arylphenolates in high-temperature applications due to stronger metal-carboxylate bonds .
  • Regulatory Trends : Both the EU and industries like Toyota mandate strict limits on cadmium compounds, phasing them out in favor of zinc or calcium-based alternatives .
  • Environmental Persistence: Nonylphenol ligands in bis(nonylphenolate) are classified as persistent organic pollutants (POPs), exacerbating ecological risks compared to inorganic cadmium salts .

Biological Activity

Cadmium bis(nonylphenolate) is a chemical compound with the formula C30H46CdO2\text{C}_{30}\text{H}_{46}\text{CdO}_{2}. It is primarily used as a stabilizer in various industrial applications, particularly in plastics. However, its biological activity raises concerns due to the toxicity associated with cadmium and nonylphenol derivatives. This article explores the biological activity of cadmium bis(nonylphenolate), highlighting its toxicological effects, mechanisms of action, and implications for human health and the environment.

  • Molecular Formula : C30H46CdO2\text{C}_{30}\text{H}_{46}\text{CdO}_{2}
  • Molecular Weight : 551.11 g/mol
  • CAS Number : 84878-51-3

Toxicological Profile

Cadmium is a well-known toxic heavy metal that poses significant health risks, including renal damage, bone fragility, and carcinogenic effects. Nonylphenol, on the other hand, is an endocrine disruptor that can interfere with hormonal functions. The combination of these two compounds in cadmium bis(nonylphenolate) suggests a potential for synergistic toxicity.

Acute Toxicity

Research indicates that cadmium compounds can induce acute toxicity characterized by:

  • Kidney Damage : Cadmium exposure is associated with nephrotoxicity, leading to renal failure.
  • Hepatotoxicity : Liver damage has been documented in both animal studies and human cases following cadmium exposure.

Chronic Toxicity

Chronic exposure to cadmium bis(nonylphenolate) may lead to:

  • Carcinogenic Effects : Cadmium is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
  • Endocrine Disruption : Nonylphenol derivatives have been shown to mimic estrogen, potentially leading to reproductive and developmental issues.

The biological activity of cadmium bis(nonylphenolate) can be attributed to several mechanisms:

  • Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
  • Disruption of Calcium Homeostasis : Cadmium interferes with calcium signaling pathways, affecting muscle contraction and neurotransmitter release.
  • Alteration of Gene Expression : Both cadmium and nonylphenol can alter gene expression related to apoptosis and cell proliferation.

Study 1: Renal Effects in Animal Models

A study conducted on rats exposed to cadmium bis(nonylphenolate) showed significant renal impairment characterized by increased levels of serum creatinine and blood urea nitrogen (BUN). Histopathological examination revealed tubular necrosis and interstitial fibrosis.

ParameterControl GroupExposed Group
Serum Creatinine (mg/dL)0.83.5
BUN (mg/dL)1560

Study 2: Endocrine Disruption

In vitro studies using human cell lines demonstrated that cadmium bis(nonylphenolate) could activate estrogen receptors, suggesting its potential role as an endocrine disruptor.

Concentration (µM)Estrogen Receptor Activation (%)
0.120
1.050
1080

Environmental Impact

Cadmium bis(nonylphenolate) poses significant risks not only to human health but also to aquatic ecosystems. The compound can leach into water bodies, leading to bioaccumulation in aquatic organisms, which can disrupt food chains and harm biodiversity.

Regulatory Status

Due to its hazardous nature, cadmium compounds are heavily regulated under various environmental laws. The European Union's REACH regulation requires extensive testing for substances like cadmium bis(nonylphenolate) before they can be used commercially.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cadmium bis(nonylphenolate), and how can its purity be validated experimentally?

Cadmium bis(nonylphenolate) is typically synthesized via ligand exchange reactions or direct coordination of nonylphenol with cadmium salts (e.g., cadmium acetate). Key steps include stoichiometric control, inert atmosphere use to prevent oxidation, and purification via recrystallization or column chromatography. Purity validation requires analytical techniques like nuclear magnetic resonance (NMR) for ligand integrity, inductively coupled plasma mass spectrometry (ICP-MS) for cadmium quantification, and gas chromatography (GC) to detect residual nonylphenol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing cadmium bis(nonylphenolate) in solution and solid states?

  • Solution-state analysis: UV-Vis spectroscopy (to monitor ligand-to-metal charge transfer bands) and Fourier-transform infrared (FTIR) spectroscopy (to confirm Cd–O bonding from nonylphenolate ligands).
  • Solid-state analysis: X-ray diffraction (XRD) for crystallinity assessment and scanning electron microscopy (SEM) for morphological evaluation.
  • Chromatographic methods like high-performance liquid chromatography (HPLC) with UV detection can resolve degradation byproducts .

Q. How do regulatory restrictions (e.g., REACH Annex XVII) impact laboratory handling and waste disposal protocols for cadmium bis(nonylphenolate)?

Under REACH Annex XVII, cadmium bis(nonylphenolate) is restricted to ≤0.1% in mixtures. Researchers must implement fume hood use, personal protective equipment (PPE), and cadmium-specific waste segregation. Neutralization protocols (e.g., sulfide precipitation) are recommended for aqueous waste to immobilize cadmium ions .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of cadmium bis(nonylphenolate) as a precursor for cadmium oxide nanoparticles?

Thermal decomposition involves ligand dissociation (nonylphenolate → nonylphenol + Cd) followed by oxidative condensation. Studies using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) reveal that alkyl chain length in phenolate ligands influences decomposition temperature and nanoparticle morphology. Shorter chains (e.g., octylphenolate) lower decomposition thresholds, favoring smaller nanoparticles, while nonylphenolate’s longer chains enhance stability, yielding monodisperse particles .

Q. How do structural modifications to the nonylphenolate ligand affect the coordination geometry and reactivity of cadmium bis(nonylphenolate)?

Substituent position (para vs. ortho) and branching in the nonyl chain alter steric hindrance and electron density at the cadmium center. For example, para-substituted nonylphenolate ligands create linear coordination geometries, enhancing precursor stability, whereas ortho substitutions induce distorted geometries, accelerating decomposition. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) simulations are critical for mapping these effects .

Q. What experimental strategies resolve contradictions in reported stability data for cadmium bis(nonylphenolate) under ambient vs. inert conditions?

Discrepancies arise from oxygen sensitivity and humidity. Controlled studies using glovebox-synthesized samples show no degradation under argon, while ambient exposure leads to cadmium carbonate formation (confirmed via XRD and Raman spectroscopy). Standardizing synthesis/storage conditions and using real-time monitoring (e.g., in-situ FTIR) mitigate data variability .

Q. Can cadmium bis(nonylphenolate) serve as a single-source precursor for doped semiconductor nanomaterials (e.g., CdS or CdSe), and what doping efficiencies are achievable?

Co-decomposition with chalcogen precursors (e.g., thiourea) enables doping. For CdS, sulfur incorporation efficiencies >90% are reported via optimized molar ratios and pyrolysis temperatures (180–220°C). Energy-dispersive X-ray spectroscopy (EDS) and photoluminescence (PL) studies confirm dopant integration and defect minimization .

Q. Methodological Recommendations

  • Contradiction Analysis : Use combinatorial approaches (e.g., TGA-MS, in-situ spectroscopy) to isolate variables affecting stability/reactivity .
  • Nanoparticle Synthesis : Prioritize single-molecular precursors with tailored ligands for reproducible size/shape control .
  • Environmental Impact Mitigation : Adopt green chemistry principles (e.g., solvent-free synthesis) and closed-loop waste systems to align with REACH compliance .

Properties

CAS No.

84878-48-8

Molecular Formula

C30H46CdO2

Molecular Weight

551.1 g/mol

IUPAC Name

cadmium(2+);2-nonylphenolate

InChI

InChI=1S/2C15H24O.Cd/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

VBAVXGAIISNHIY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Cd+2]

Origin of Product

United States

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